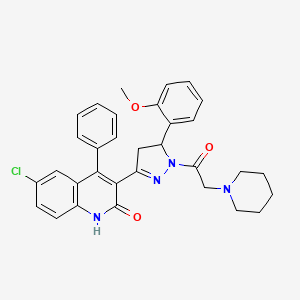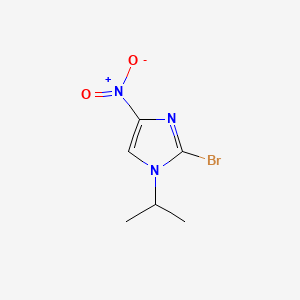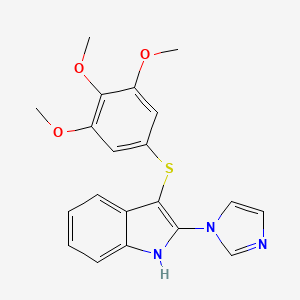
1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a trifluoromethyl group, and a propylamine chain, making it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
The synthesis of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves several steps:
Synthetic Routes: The synthesis typically starts with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethyl group. The propylamine chain is then attached through a series of reactions involving amination and alkylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques.
化学反应分析
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product, but often involve reflux or room temperature conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as substituted naphthalenes, trifluoromethylated compounds, and amine derivatives.
科学研究应用
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on the context of its use.
相似化合物的比较
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(naphthalen-1-yl)propan-1-amine and 1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)phenyl)propan-1-amine share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the propylamine chain make this compound unique, potentially offering distinct biological and chemical properties.
This detailed article provides a comprehensive overview of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H25ClF3N |
|---|---|
分子量 |
407.9 g/mol |
IUPAC 名称 |
1-naphthalen-1-yl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H24F3N.ClH/c1-2-22(21-14-6-11-18-10-3-4-13-20(18)21)27-15-7-9-17-8-5-12-19(16-17)23(24,25)26;/h3-6,8,10-14,16,22,27H,2,7,9,15H2,1H3;1H |
InChI 键 |
RMGGNPQHEAGBLG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![2-methyl-6-[(Z)-2-phenylethenyl]pyridine](/img/structure/B14110452.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)

![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110475.png)
![ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110478.png)

![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione](/img/structure/B14110483.png)


![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)

